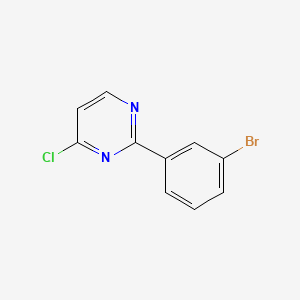

2-(3-Bromophenyl)-4-chloropyrimidine

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFECNFBDJQGRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Bromophenyl 4 Chloropyrimidine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-(3-bromophenyl)-4-chloropyrimidine reveals several logical disconnections to identify viable starting materials and synthetic pathways. The primary disconnections involve breaking the bonds to the pyrimidine (B1678525) core, specifically the C-C bond of the bromophenyl group and the C-Cl bond at the 4-position.

Pyrimidine Core Construction Strategies

The formation of the central pyrimidine ring is a critical aspect of the synthesis. A prevalent and classical approach is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net This method offers a versatile route to a wide array of substituted pyrimidines by varying the components. mdpi.com

Key strategies for constructing the pyrimidine core include:

Condensation Reactions: The reaction of β-dicarbonyl compounds or their equivalents, such as β-keto esters, with amidines is a cornerstone of pyrimidine synthesis. mdpi.comnih.gov

Multi-component Cycloadditions: More recent methods involve multi-component reactions, such as the [3+2+1] annulation of amidines, ketones, and a one-carbon donor, to build the pyrimidine framework. researchgate.net

From Dicarbonyl Surrogates: Compounds like 3-ethoxycyclobutanones can act as surrogates for 1,3-dicarbonyls, reacting to form substituted pyrimidines. mdpi.com

A common precursor generated through these methods is a 2-substituted-pyrimidin-4-ol (or its tautomeric form, pyrimidin-4-one). For the target molecule, this intermediate would be 2-(3-bromophenyl)pyrimidin-4-ol.

Strategic Introduction of the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl group at the C2 position of the pyrimidine ring can be achieved through two primary strategies, depending on the chosen synthetic route.

Strategy 1: Pre-functionalized Precursors

This approach involves using a precursor that already contains the 3-bromophenyl group. The key precursor is 3-bromobenzamidine, which can be synthesized from 3-bromobenzonitrile. This amidine is then condensed with a suitable 1,3-dicarbonyl compound or its equivalent to directly form the 2-(3-bromophenyl)pyrimidine (B1331555) core.

Strategy 2: Post-functionalization of the Pyrimidine Ring

Alternatively, the pyrimidine ring can be constructed first, followed by the introduction of the 3-bromophenyl group. This is typically accomplished using modern cross-coupling reactions. For instance, a 2-halopyrimidine can be coupled with 3-bromophenylboronic acid.

A synthetic route for a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, starts from p-bromophenylacetic acid, which is converted in several steps to a malonate derivative and then cyclized with formamidine. google.comatlantis-press.com This highlights the principle of incorporating the aryl moiety early in the synthetic sequence.

Regioselective Halogenation and Functional Group Interconversion at the 4-Position of the Pyrimidine Ring

The final key step in the synthesis is the introduction of the chlorine atom at the 4-position of the pyrimidine ring. This is almost universally achieved through a functional group interconversion from the corresponding 2-(3-bromophenyl)pyrimidin-4-ol intermediate.

The hydroxyl group of the pyrimidin-4-one is converted to a chloro group using a chlorinating agent. Common reagents for this transformation include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Phosgene (COCl₂) google.com

This reaction proceeds via activation of the hydroxyl group, followed by nucleophilic substitution by a chloride ion. The choice of chlorinating agent and reaction conditions is crucial for achieving high yields and avoiding side reactions. For example, the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) can be achieved using phosgene. google.com Similarly, 2-trichloromethyl-4-chloropyrimidines are synthesized via a chlorination process from their hydroxyl precursors. thieme.de

Contemporary Synthetic Routes and Reaction Development

Modern organic synthesis has provided powerful tools for the construction of complex molecules like this compound. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are two of the most important contemporary strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidines. The presence of two nitrogen atoms in the pyrimidine ring makes it highly susceptible to nucleophilic attack.

In the context of synthesizing this compound, SNAr reactions are particularly relevant when starting from a di- or tri-halogenated pyrimidine. For example, starting with 2,4-dichloropyrimidine (B19661), a regioselective substitution can be achieved. Generally, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophiles than the C2 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the higher LUMO coefficient at the C4 position. stackexchange.com However, the regioselectivity can be influenced by substituents on the ring and the nature of the nucleophile. wuxiapptec.comwuxiapptec.com

While direct SNAr with a bromophenyl nucleophile is less common for this specific target, the principles of SNAr are critical in subsequent reactions where the chlorine at the C4 position of the final product is displaced by other nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, etc.) for Aryl-Pyrimidine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for forming carbon-carbon bonds between aromatic rings. nih.govnih.govmdpi.com This reaction offers a highly efficient and versatile method for introducing the 3-bromophenyl moiety onto the pyrimidine core.

A typical Suzuki-Miyaura coupling strategy for this synthesis would involve the reaction of a 2-chloro- or 2-bromopyrimidine (B22483) derivative with (3-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Aryl-Pyrimidine Synthesis

| Parameter | Description | Examples |

| Palladium Catalyst | The choice of catalyst is crucial for reaction efficiency. | Pd(PPh₃)₄, Pd(dppf)Cl₂ nih.govmdpi.com |

| Ligand | Ligands stabilize the palladium center and influence reactivity. | Triphenylphosphine (PPh₃), dppf |

| Base | The base is required to activate the boronic acid. | K₃PO₄, Na₂CO₃, KF nih.govmdpi.com |

| Solvent | The solvent affects solubility and reaction kinetics. | 1,4-Dioxane (B91453), Toluene (B28343), DMF mdpi.commdpi.com |

This method is highly effective for creating the C2-aryl linkage. For instance, a two-step procedure involving Suzuki-Miyaura coupling on 4,6-dichloropyrimidine has been used to synthesize 4-arylpyrimidines. researchgate.net Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has also been shown to be a rapid and efficient method. mdpi.com The reaction is often regioselective, with the coupling occurring preferentially at the more reactive halogenated position. mdpi.com

Microwave-Assisted Synthesis Protocols for Accelerated Pyrimidine Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant reductions in reaction times, often from hours to minutes, and frequently leading to improved product yields and purity. jocpr.comnih.gov This technology utilizes microwave irradiation to produce efficient internal heating of the reaction mixture, a mechanism distinct from conventional heating methods. nanobioletters.com

In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to the condensation reactions that form the core heterocyclic ring. For instance, the reaction of an alkynone with an amidine or guanidine (B92328) can be carried out under microwave irradiation at temperatures between 120–150 °C in a solvent like acetonitrile (B52724), often in the presence of a base such as sodium carbonate. researchgate.net These rapid and efficient protocols often require no chromatographic purification, making them suitable for high-throughput synthesis and the creation of compound libraries. researchgate.net The synthesis of various aminopyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives has also been significantly expedited using microwave-assisted one-pot procedures. nanobioletters.comresearchgate.net

The key advantages of this protocol are the dramatic decrease in reaction time and the potential for enhanced yields. Solid-phase synthesis of pyrimidines, for example, has seen total reaction times reduced from over 20 hours to under 40 minutes by applying microwave irradiation to each step, from guanidine immobilization to the final cleavage from the resin. jocpr.com

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Alkynone and Amidine/Guanidine | 120–150 °C, Acetonitrile, Na2CO3 | Minutes | Good | researchgate.net |

| Aromatic Aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid | 9–10 minutes | Up to 87% | nih.gov |

| Guanidine functionalized resin and 2-(1-ethoxyethylidene)malononitrile | TFA/DCM cleavage | 10-20 minutes per step | 90% | jocpr.com |

Multicomponent Reactions (MCRs) for Direct Pyrimidine Ring Assembly

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. nih.gov This approach is characterized by high atom economy, procedural simplicity, and efficiency in generating molecular complexity, making it a cornerstone of modern green chemistry and drug discovery. nih.govresearchgate.net MCRs allow for the direct assembly of the pyrimidine ring from simple, readily available precursors, avoiding the need for isolating intermediates.

The synthesis of pyrimidine derivatives can be achieved via MCRs that combine reagents such as an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and an amidine source (such as guanidine or urea). researchgate.netresearchgate.net These reactions are often facilitated by a catalyst and can sometimes be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.netmdpi.com The versatility of MCRs allows for the creation of diverse libraries of substituted pyrimidines by simply varying the input components, a strategy that is highly valuable for medicinal chemistry applications. nih.gov For example, a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines has been used to generate 4-substituted aminopyrido[2,3-d]pyrimidines in good yields without the need for a solvent. mdpi.com

| Reaction Type | Key Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Biginelli-type Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Catalytic, often solvent-free | Direct synthesis of dihydropyrimidinones | researchgate.net |

| One-pot Pyrimidine Synthesis | Aromatic Aldehyde, Amine, (Thio)barbituric Acid | Microwave-assisted, Acetic Acid | Rapid formation of fused pyrimidines | nih.gov |

| Fused Pyrimidine Synthesis | 2-Aminopyridines, Triethyl orthoformate, Primary Amines | Solvent-free, heated | Good yields of diverse aminopyrido[2,3-d]pyrimidines | mdpi.com |

Optimization of Reaction Conditions and Enhanced Yields

Catalyst Systems and Ligand Design in Pyrimidine Synthesis

Catalysis is central to many modern pyrimidine syntheses, enabling reactions that would otherwise be inefficient or unselective. mdpi.com Transition metal catalysts, particularly palladium complexes, are instrumental in cross-coupling reactions like the Suzuki-Miyaura reaction, which is a key method for introducing aryl groups onto a heterocyclic core. mdpi.com For the synthesis of the target compound, a Suzuki coupling between a dichloropyrimidine scaffold and 3-bromophenylboronic acid would be a viable strategy. The choice of palladium source (e.g., Pd(PPh3)4) and ligands is critical for achieving high yields. mdpi.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Suzuki-Miyaura Cross-Coupling | Arylation of halogenated pyrimidines. | mdpi.com |

| Zn(l-proline)2 | One-pot MCR | Green, bio-organic catalyst; works in aqueous media. | researchgate.net |

| Ruthenium P^N Ligand Complex | Acceptorless Dehydrogenative Coupling | Multicomponent synthesis of pyrimidines from alcohols. | acs.org |

| Choline Hydroxide | [3+3] Annulation-Oxidation | Acts as both a catalyst and a green reaction medium. | mdpi.com |

Solvent Effects and Reaction Media Engineering

The choice of solvent can dramatically influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even product selectivity. In pyrimidine synthesis, a wide range of solvents has been explored. Aprotic polar solvents like acetonitrile and DMF are commonly used in both conventional and microwave-assisted syntheses. researchgate.netmdpi.com For Suzuki coupling reactions to form arylpyrimidines, solvents such as 1,4-dioxane and toluene have proven effective. mdpi.com

There is a growing trend towards "green" solvents and solvent-free conditions to minimize environmental impact. researchgate.net Ionic liquids have been used as reusable catalysts and reaction media in some pyrimidine syntheses. acs.org Water is also an attractive solvent for certain catalyzed reactions. researchgate.net In some cases, reactions can be run under neat (solvent-free) conditions, particularly in MCRs, which simplifies workup and reduces waste. researchgate.netacs.org The optimal solvent is highly dependent on the specific reactants and catalyst system being employed.

Temperature, Pressure, and Additive Considerations in Pyrimidine Derivatization

Fine-tuning physical parameters and the use of additives are crucial for optimizing pyrimidine synthesis.

Temperature: Reaction temperature is a critical variable. While many pyrimidine syntheses are conducted at elevated temperatures to overcome activation barriers, microwave-assisted protocols demonstrate the benefits of rapid, high-temperature heating (e.g., 100-150 °C) to accelerate reactions. researchgate.netmdpi.com

Pressure: High-pressure studies on pyrimidine itself reveal that its crystalline structure undergoes phase transitions under pressure. researchgate.net While not a standard variable in routine synthesis, pressure can influence molecular packing and reactivity, and at very high pressures (above 15 GPa), it can induce irreversible chemical reactions and amorphization. researchgate.net This fundamental knowledge informs the stability limits of the pyrimidine ring under extreme conditions.

Additives: Additives, particularly bases, play an essential role in many catalytic cycles. In Suzuki-Miyaura reactions, a base (e.g., K3PO4, Cs2CO3, Na2CO3) is required to activate the boronic acid component. researchgate.netmdpi.com The choice of base can affect the reaction rate and yield. In other protocols, acidic co-catalysts like trifluoroacetic acid (TFA) may be used in conjunction with an organocatalyst to enhance efficiency. acs.org

Chemical Reactivity and Derivatization Strategies of 2 3 Bromophenyl 4 Chloropyrimidine

Reactivity at the 4-Chloro Group of the Pyrimidine (B1678525) Ring

The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms significantly activates the C4 position towards attack by a wide range of nucleophiles. nih.gov In systems containing halogens at both C2 and C4, nucleophilic displacement generally occurs with a strong preference for the C4 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. stackexchange.com

The reaction of 4-chloropyrimidines with amine nucleophiles is a cornerstone of pyrimidine chemistry, providing straightforward access to a vast array of 4-aminopyrimidine (B60600) derivatives. nih.gov 2-(3-Bromophenyl)-4-chloropyrimidine readily undergoes SNAr reactions with primary and secondary amines, including aliphatic, alicyclic, and aromatic amines. These reactions are typically conducted in a polar solvent, such as ethanol, isopropanol, or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the liberated hydrochloric acid. researchgate.net In some cases, particularly with less reactive aromatic amines, acid catalysis can facilitate the reaction. nih.gov The reaction conditions can be tailored based on the nucleophilicity of the amine, with more reactive aliphatic amines often reacting at room temperature, while less nucleophilic anilines may require elevated temperatures. acs.orgnih.gov

Table 1: Examples of Nucleophilic Displacement with Amine Nucleophiles

| Amine Nucleophile | Product | Typical Conditions |

| Aniline | N-(3-bromophenyl)-4-phenylaminopyrimidine | Water or 2-Propanol, HCl (cat.), 80 °C |

| Benzylamine | N-benzyl-2-(3-bromophenyl)pyrimidin-4-amine | Isopropanol, DIPEA, Reflux |

| Morpholine | 4-(2-(3-Bromophenyl)pyrimidin-4-yl)morpholine | DMF, K₂CO₃, 100 °C |

| Piperidine | 4-(piperidin-1-yl)-2-(3-bromophenyl)pyrimidine | Ethanol, Reflux |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the C4-chloro substituent to yield the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 4-methoxy-2-(3-bromophenyl)pyrimidine. Similarly, phenols can be used in the presence of a base like potassium carbonate to synthesize 4-aryloxy-pyrimidines. researchgate.net

Sulfur nucleophiles, which are generally softer and highly nucleophilic, react readily with 4-chloropyrimidines. thieme.de Thiolates, generated from thiols and a base (e.g., sodium hydride or sodium hydroxide), smoothly displace the chloride to form 4-thioethers. researchgate.netleah4sci.com These reactions are typically fast and high-yielding, providing access to compounds with a sulfur linkage at the C4 position. acs.org

Table 2: Substitution Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Product | Typical Conditions |

| Sodium Methoxide | 4-methoxy-2-(3-bromophenyl)pyrimidine | Methanol, Reflux |

| Sodium Phenoxide | 4-phenoxy-2-(3-bromophenyl)pyrimidine | DMF, 80 °C |

| Sodium Thiophenoxide | 4-(phenylthio)-2-(3-bromophenyl)pyrimidine | Ethanol, rt |

| Ethanethiol + Base | 4-(ethylthio)-2-(3-bromophenyl)pyrimidine | THF, NaH, rt |

The C4 position can also be functionalized through the introduction of carbon-carbon bonds using various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), can react with 4-chloropyrimidines, although the reaction can sometimes lead to complex product mixtures or addition to the C=N bond rather than simple substitution. researchgate.nettcnj.edu The outcome is highly dependent on the substrate and reaction conditions. tcnj.edu

More commonly, stabilized carbanions are employed for C-C bond formation. For example, enolates derived from 1,3-dicarbonyl compounds or other active methylene (B1212753) compounds can displace the chloride. Phase-transfer catalysis has been utilized for the regioselective substitution of 2,4-dichloropyrimidines with N-Boc protected 3-substituted oxindoles, demonstrating a pathway for creating complex heterocyclic scaffolds. researchgate.net

Reactivity of the 3-Bromophenyl Moiety

The aryl bromide on the phenyl ring provides a second, orthogonal site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions or metal-halogen exchange. This allows for peripheral functionalization of the molecule without disturbing the core pyrimidine structure, which may have been previously elaborated.

The bromine atom on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-heteroatom bonds. nih.govwikipedia.org The Suzuki-Miyaura reaction, which couples the aryl bromide with an organoboron reagent (boronic acid or ester), is widely used to introduce new aryl or alkyl groups, creating biaryl structures. acs.org This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.net

Other important palladium-catalyzed reactions applicable to the 3-bromophenyl moiety include:

Sonogashira coupling: Reaction with terminal alkynes to form aryl-alkyne bonds.

Heck coupling: Reaction with alkenes.

Buchwald-Hartwig amination: Formation of C-N bonds with amines.

Stille coupling: Reaction with organostannanes.

These reactions offer a modular approach to extensively diversify the structure of this compound and its derivatives.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Product Example | Catalyst System Example |

| Suzuki-Miyaura | Phenylboronic acid | 2-(biphenyl-3-yl)-4-chloropyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O |

| Sonogashira | Phenylacetylene | 2-(3-(phenylethynyl)phenyl)-4-chloropyrimidine | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Aniline | 2-(3-(phenylamino)phenyl)-4-chloropyrimidine | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Stille | Tributyl(vinyl)stannane | 4-chloro-2-(3-vinylphenyl)pyrimidine | Pd(PPh₃)₄, LiCl, Toluene (B28343) |

Beyond palladium catalysis, the aryl bromide can be transformed via other organometallic pathways. A key reaction is lithium-halogen exchange, where the aryl bromide is treated with a strong organolithium base, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). harvard.edunih.gov This reaction rapidly converts the C-Br bond into a C-Li bond, generating a highly nucleophilic aryllithium intermediate. researchgate.net This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. For example, quenching the aryllithium species with:

Carbon dioxide (CO₂) followed by acidic workup yields a carboxylic acid.

Aldehydes or ketones yields secondary or tertiary alcohols, respectively.

N,N-Dimethylformamide (DMF) yields an aldehyde.

Iodine (I₂) results in an aryl iodide, which can be more reactive in certain cross-coupling reactions.

This methodology provides a powerful alternative to cross-coupling for functionalizing the phenyl ring, especially for introducing groups that are not readily accessible via standard coupling protocols. wikipedia.org

Modifications of the Pyrimidine Heterocyclic System

The chemical behavior of this compound is largely dictated by the electronic properties of its constituent parts: the electron-deficient pyrimidine ring, the reactive chloro substituent at the 4-position, and the bromophenyl group at the 2-position. Modifications of the pyrimidine core itself, distinct from substitutions at the chloro or bromo positions, offer pathways to novel molecular architectures. These transformations include potential electrophilic substitution, oxidation and reduction of the ring nitrogens, and structural rearrangements.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com While this is a cornerstone of benzene (B151609) chemistry, its application to the pyrimidine ring system is severely limited. The pyrimidine ring is considered an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the ring carbons, deactivating the system towards attack by electrophiles. growingscience.com

For this compound, the deactivating effect is further intensified by the presence of the electron-withdrawing chloro group. Consequently, standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the pyrimidine core of this molecule under normal conditions. libretexts.org The high energy barrier for the formation of the cationic intermediate (an analogue of the arenium ion) makes such reactions energetically unfavorable. youtube.com Attempts to force these reactions often require harsh conditions that can lead to degradation of the molecule. Therefore, electrophilic aromatic substitution is not considered a viable strategy for the direct functionalization of the pyrimidine ring in this compound.

Oxidation and Reduction Pathways of the Pyrimidine Core

The nitrogen atoms of the pyrimidine ring can participate in oxidation and reduction reactions, offering routes to modify the electronic properties and reactivity of the heterocycle.

Oxidation:

The lone pair of electrons on the pyrimidine nitrogen atoms allows for oxidation, most commonly leading to the formation of N-oxides. This transformation is typically achieved using organic peracids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium. clockss.orgorganic-chemistry.org The N-oxidation of pyrimidine derivatives can lead to mono-N-oxides, and in some cases, di-N-oxides, although the latter are less common. researchgate.net

For 2,4-disubstituted pyrimidines that are unsubstituted at the 6-position, like this compound, oxidation reactions can be complex. Studies on similar compounds have shown that besides the expected N-oxides, oxidative degradation or ring-contraction to form imidazole (B134444) derivatives can occur, particularly when using hydrogen peroxide in glacial acetic acid. clockss.org The use of milder reagents like m-CPBA may offer a more controlled route to the desired N-oxides. rsc.org The formation of an N-oxide activates the pyrimidine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. semanticscholar.org

| Oxidizing Agent | Substrate Type | Primary Product(s) | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | 4-Phenylpyrimidine | Mono-N-oxide, Phenylimidazoles, Benzoic Acid | clockss.org |

| m-Chloroperbenzoic acid (m-CPBA) | Cytosine / Cytidine | N-oxides | researchgate.net |

| Peroxytrifluoroacetic Acid | 5-Nitroso-2,4,6-triaminopyrimidine | 5-Nitro-2,4,6-triaminopyrimidine 1-N-oxide and 1,3-di-N-oxide | researchgate.net |

| Sodium Percarbonate / Rhenium Catalyst | Tertiary Nitrogen Compounds | N-oxides | organic-chemistry.org |

Reduction:

While the pyrimidine ring itself is relatively resistant to reduction, the primary reduction pathway for this compound involves the C4-chloro substituent. Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of chloropyrimidines. oregonstate.edu This process typically utilizes a palladium catalyst, often supported on carbon (Pd/C), calcium carbonate, or barium sulfate, in the presence of a hydrogen source.

The reaction conditions, including the choice of catalyst, solvent, and a base (to neutralize the HCl formed), are crucial for achieving high yields and preventing side reactions. oregonstate.edu For instance, in the reduction of 2,4-dichloropyrimidine (B19661), magnesium oxide has been used effectively as a hydrogen chloride acceptor. oregonstate.edu If the reaction is not carefully controlled, over-reduction can lead to the saturation of the pyrimidine ring itself, yielding hydropyrimidine derivatives. oregonstate.edursc.org

| Catalyst | Solvent | Base / Additive | Substrate Type | Outcome | Reference |

|---|---|---|---|---|---|

| Palladium-impregnated Calcium Carbonate | Not specified | Not specified | 2-Amino-6-chloro-4-methylpyrimidine | Dehalogenation | oregonstate.edu |

| Palladium on Strontium Carbonate | Alcohol | Magnesium Oxide | 2-Chloropyrimidine | High yield dehalogenation | oregonstate.edu |

| Raney Nickel | Ammoniacal Alcohol | Ammonia | 5-Bromo-2-methylthiopyrimidine | Dehalogenation and Desulfurization | oregonstate.edu |

| Zinc Dust | Aqueous, Alkaline | Alkali | 2-Amino-4-chloropyrimidine | Dechlorination | oregonstate.edu |

Rearrangement Reactions and Tautomerism Studies of Pyrimidine Derivatives

Rearrangement Reactions:

Specific studies on the rearrangement reactions of this compound are not extensively documented in the literature. However, rearrangements are known to occur in the broader class of pyrimidine derivatives, often involving intermediates like N-oxides. For instance, the acetylation of cytosine 3-N-oxide has been reported to result in a rearrangement to N4-acetoxycytosine. researchgate.net Such pathways could potentially be explored for derivatives of the title compound. General heterocyclic rearrangements, such as the Bamberger or Dimroth rearrangements, are known but their applicability would depend on the specific functional groups introduced onto the pyrimidine scaffold. wiley-vch.deberhamporegirlscollege.ac.in

Tautomerism Studies:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The parent compound, this compound, lacks the necessary labile protons (e.g., on an amino or hydroxyl group attached to the ring) to exhibit significant tautomerism.

However, tautomerism is a critical concept for derivatives of this compound. If the chloro group at the C4 position is substituted by a hydroxyl group, the resulting 2-(3-bromophenyl)pyrimidin-4-ol would exist in a tautomeric equilibrium with its corresponding keto form, 2-(3-bromophenyl)pyrimidin-4(3H)-one. chemicalbook.com Extensive experimental and theoretical studies on similar 4-hydroxypyrimidines have shown that the keto (pyrimidinone) form is overwhelmingly favored in various environments. chemicalbook.comacs.orgmdpi.com This equilibrium is fundamental to the structure and function of nucleic acid bases like uracil (B121893) and thymine, which contain a pyrimidone structure. ias.ac.inresearchgate.net Similarly, an amino-substituted derivative would exhibit amino-imino tautomerism. The position and nature of substituents on the pyrimidine ring can influence the position of the tautomeric equilibrium. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Dynamics and Ligand-Target Recognition

The biological activity of a molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to the binding site of its target. The conformational dynamics of 2-(3-bromophenyl)-4-chloropyrimidine and its analogs are therefore critical determinants of their efficacy.

The 3-bromophenyl moiety at the 2-position of the pyrimidine (B1678525) ring plays a significant role in molecular interactions that can dictate the compound's biological profile. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction can be crucial for the binding affinity and selectivity of the ligand towards its biological target beilstein-journals.orgnih.gov.

Furthermore, the phenyl ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic residues within a protein's binding pocket. The position of the bromine atom on the phenyl ring influences the electronic distribution of the ring and can affect the strength and geometry of these interactions. Computational studies on related N-(3-bromophenyl)amides have shown that the 3-bromo substituent can lead to the formation of specific intermolecular interactions, including halogen bonds, which can influence the supramolecular assembly in the solid state uni-muenchen.de. This suggests that the 3-bromophenyl group can act as a key anchoring point in ligand-target binding.

The substituent at the 4-position of the pyrimidine ring is a critical determinant of the molecule's biological activity and its potential for further chemical modification. The 4-chloro group in this compound is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. More importantly, the chlorine atom at this position is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions nih.gov.

This reactivity is a cornerstone for the synthesis of diverse libraries of pyrimidine derivatives with varied biological activities. By replacing the 4-chloro substituent with different functional groups (e.g., amines, alkoxides), medicinal chemists can systematically probe the chemical space around the pyrimidine core to optimize binding affinity, selectivity, and pharmacokinetic properties nih.gov. Structure-activity relationship studies on various 2,4-disubstituted pyrimidines have consistently shown that the nature of the substituent at the C4 position significantly impacts their biological profiles, including their activity as enzyme inhibitors nih.gov.

Modifications to the pyrimidine core itself can have a profound impact on the biological activity of the resulting compounds. The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine and pyrimidine bases of nucleic acids and its capacity to engage in multiple hydrogen bonding interactions.

Alterations to the pyrimidine core, such as the introduction of additional substituents or the fusion of other rings, can modulate the molecule's shape, flexibility, and electronic properties. For instance, the incorporation of a bromine atom at the 5-position of a 2-arylamino-4-aryl-pyrimidine scaffold has been shown to yield potent inhibitors of PAK1 kinase, demonstrating the significant effect of core modification nih.gov. These changes can lead to enhanced binding to the target, improved selectivity, and altered metabolic stability. The strategic modification of the pyrimidine nucleus is a key strategy in the development of novel therapeutic agents nih.gov.

Structural Characterization and Intermolecular Interactions

The precise three-dimensional arrangement of atoms in a molecule and the non-covalent interactions it forms are fundamental to its function. X-ray crystallography and the analysis of intermolecular forces provide invaluable insights into the structural properties of pyrimidine derivatives.

While the crystal structure of this compound is not publicly available, the structure of the closely related compound, 4-(3-bromophenyl)pyrimidin-2-amine, provides significant insights into the likely conformation and packing of this class of molecules. X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound researchgate.netnih.gov.

In the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, the molecule exists as a single entity in the asymmetric unit. The geometric parameters of the molecule are within expected ranges. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and weak π-π stacking interactions between the benzene (B151609) rings of adjacent molecules. This layered arrangement highlights how non-covalent forces dictate the solid-state architecture of these compounds. Such packing motifs can be crucial for understanding the physicochemical properties of the solid form, such as solubility and stability.

Table 1: Crystallographic Data for 4-(3-bromophenyl)pyrimidin-2-amine

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.214(3) |

| b (Å) | 12.735(6) |

| c (Å) | 21.305(9) |

| Volume (ų) | 1957.3(15) |

| Z | 8 |

This data is for a closely related compound and is presented for illustrative purposes.

Hydrogen bonds and halogen bonds are key directional non-covalent interactions that play a crucial role in molecular recognition and crystal engineering nih.govacs.org. In the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, intermolecular N-H···N hydrogen bonds are observed, where the amino group acts as a hydrogen bond donor and the nitrogen atoms of the pyrimidine ring act as acceptors. These interactions link the molecules into a sheet-like structure.

The presence of the bromine atom on the phenyl ring introduces the potential for halogen bonding. In various crystal structures of brominated organic compounds, halogen bonds have been shown to be a significant force in directing the crystal packing beilstein-journals.orgnih.gov. These interactions typically involve the electrophilic region of the bromine atom interacting with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom, or even a π-system beilstein-journals.org. The interplay of hydrogen bonding and halogen bonding in the solid state of this compound and its analogs is expected to be a critical factor in determining their crystal packing and, by extension, their interaction with biological macromolecules.

Rational Design Principles for Optimized this compound Derivatives

The optimization of lead compounds such as this compound is a critical process in drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Rational design principles, including bioisosteric replacement and scaffold hopping, are key strategies employed to achieve these goals. These approaches leverage an understanding of the structure-activity relationship (SAR) to make targeted modifications that are likely to result in improved drug candidates.

Bioisosteric Replacements within the Pyrimidine Scaffold

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or other desirable characteristics. In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule, including the substituents on the pyrimidine ring and the nitrogen atoms within the ring itself.

The pyrimidine ring is a common scaffold in kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain. Modifications to this core can significantly impact binding affinity and selectivity. For instance, in a series of 2,4-disubstituted pyrimidine derivatives, the replacement of a piperazine group at the C-2 position with a piperidine bioisostere resulted in altered cholinesterase inhibition activity. Specifically, the substitution of a 4-isopropylpiperazine with an isopropylpiperidine led to a 2.2-fold decrease in butyrylcholinesterase (BuChE) inhibitory potency but a 1.7-fold increase in acetylcholinesterase (AChE) inhibitory potency nih.gov.

Similarly, replacing a 4-methylpiperazine with a methylpiperidine bioisostere provided dual cholinesterase inhibition with superior BuChE inhibitory potency and selectivity nih.gov. These examples highlight how subtle changes in the heterocyclic substituent can fine-tune the biological activity profile.

Another strategy involves the replacement of functional groups on the pyrimidine ring. In the development of p21-activated kinase 1 (PAK1) inhibitors based on a 2-arylamino-4-aryl-pyrimidine scaffold, the introduction of a bromine atom at the 5-position of the pyrimidine core significantly enhanced inhibitory potency nih.gov. This modification, combined with other optimized substituents, led to a lead compound with potent PAK1 inhibition and anti-proliferative activity in cancer cell lines nih.gov.

Five-membered heterocycles are also well-established bioisosteres for amide bonds. In a series of pyrazolo[1,5-a]pyrimidine inhibitors of the casein kinase 2 (CSNK2), replacement of a key acetamide group with a 1,2,4-triazol-4-yl group resulted in a four-fold improvement in activity against the CSNK2A2 isozyme acs.org. Crystallographic studies revealed that the triazole ring successfully mimicked the hydrogen bonding interactions of the original amide group acs.org. Other heterocyclic replacements, such as oxadiazole, thiazole, and pyridine, were less tolerated, demonstrating the specific steric and electronic requirements for this interaction acs.org.

| Parent Compound/Scaffold | Bioisosteric Replacement | Resulting Compound | Effect on Biological Activity |

|---|---|---|---|

| 2-(4-isopropylpiperazin-1-yl)-N-benzylpyrimidin-4-amine derivative | Isopropylpiperazine replaced with isopropylpiperidine | 2-(isopropylpiperidin-1-yl)-N-benzylpyrimidin-4-amine derivative | 2.2-fold loss in BuChE IC50, 1.7-fold gain in AChE IC50 nih.gov |

| 2-(4-methylpiperazin-1-yl)-N-benzylpyrimidin-4-amine derivative | Methylpiperazine replaced with methylpiperidine | 2-(methylpiperidin-1-yl)-N-benzylpyrimidin-4-amine derivative | Superior BuChE inhibition and selectivity nih.gov |

| 2-Arylamino-4-aryl-pyrimidine | Hydrogen at C-5 replaced with Bromine | 5-Bromo-2-arylamino-4-aryl-pyrimidine | Potent PAK1 inhibition nih.gov |

| Pyrazolo[1,5-a]pyrimidine with acetamide group | Acetamide replaced with 1,2,4-triazol-4-yl group | Pyrazolo[1,5-a]pyrimidine with 1,2,4-triazol-4-yl group | 4-fold improvement in CSNK2A2 activity acs.org |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. This approach is often used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or to circumvent existing intellectual property.

For pyrimidine-based compounds, scaffold hopping can involve replacing the pyrimidine ring with other heterocyclic systems that can still present the key pharmacophoric elements in a similar spatial arrangement. In the development of B-Raf kinase inhibitors, a scaffold hopping strategy was employed to replace a pyrazolo[1,5-a]pyrimidine core with thienopyrimidine and thienopyridine scaffolds nih.gov. This approach allowed for the retention of optimal pharmacophore moieties while exploring new chemical space, leading to the identification of a lead compound with good enzyme and cell potency and selectivity over other kinases nih.gov.

Another example of scaffold hopping was demonstrated in the development of proteasome inhibitors for leishmaniasis. An initial 2-phenylimidazo[1,2-a]pyrimidine lead compound had suboptimal properties. An extensive scaffold-hopping exercise, guided by in silico profiling and medicinal chemistry design, led to the identification of a preclinical candidate with improved solubility and efficacy dundee.ac.uk. The successful scaffolds maintained a hydrogen bond acceptor in a key position, which was identified as crucial for activity dundee.ac.uk.

The rationale behind scaffold hopping is often to address specific liabilities of the original scaffold. For instance, aromatic systems can be prone to oxidative metabolism by cytochrome P450 enzymes. Replacing an aromatic ring with a more electron-deficient heterocycle, such as replacing a phenyl ring with a pyridine, can increase metabolic stability rsc.org.

In a systematic exploration of hinge-binding chemotypes for Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, a variety of scaffolds were evaluated to replace a known quinoline-based inhibitor. A 2-phenyl-pyrimidine was among the tested scaffolds, which, like the original quinoline, has a heteroatom capable of forming hydrogen bonds with the kinase hinge region acs.org. This systematic survey identified several potent and selective inhibitors, providing starting points for further medicinal chemistry programs acs.org.

| Original Scaffold | New Scaffold | Target | Outcome |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Thienopyrimidine / Thienopyridine | B-Raf Kinase | Identification of a new lead compound with good enzyme and cell potency nih.gov |

| 2-Phenylimidazo[1,2-a]pyrimidine | Multiple bicyclic scaffolds | Proteasome (Leishmania) | Discovery of a preclinical candidate with improved solubility and efficacy dundee.ac.uk |

| Quinoline | 2-Phenyl-pyrimidine | CAMKK2 | Identification of a potent inhibitor chemotype acs.org |

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenyl 4 Chloropyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and energy of the molecule, providing deep insights into its chemical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(3-bromophenyl)-4-chloropyrimidine.

Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. By employing basis sets like B3LYP/6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles. bohrium.comnih.gov For related pyrimidine (B1678525) derivatives, DFT has been successfully used to obtain geometrical parameters that are in good agreement with experimental results from X-ray crystallography. nih.govmdpi.com

Electronic Properties and Reactivity: The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For instance, in a study of similar substituted pyrimidines, the HOMO-LUMO gap was directly correlated with the molecule's stability. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω). mdpi.commdpi.com These descriptors help predict how the molecule will behave in a chemical reaction. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack. nih.gov Red-colored regions on an MEP map indicate electron-rich areas (nucleophilic sites), while blue regions indicate electron-poor areas (electrophilic sites). nih.gov

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.4 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicates chemical stability and reactivity. nih.govmdpi.com |

| Chemical Hardness (η) | 2.05 eV | Measures resistance to change in electron distribution. mdpi.com |

| Electrophilicity Index (ω) | 3.5 eV | Quantifies the ability of the molecule to accept electrons. mdpi.com |

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods are valuable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using ab initio and DFT methods, often employing the Gauge-Invariant Atomic Orbital (GIAO) approach. bohrium.comnih.gov Theoretical calculations of ¹H and ¹³C NMR spectra can help assign experimental signals unequivocally, which is particularly useful for complex structures or isomeric mixtures. nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the vibrational modes of a molecule. Theoretical calculations can predict these frequencies, which helps in assigning the absorption bands observed in experimental spectra to specific functional groups and bond vibrations. researchgate.netdoi.org Comparing computed and experimental IR spectra is a common method for confirming the structure of a compound. nih.govresearchgate.net Ab initio molecular dynamics simulations can also generate IR spectra that show good agreement with experimental data, often outperforming static calculations, especially where anharmonicity is significant. rsc.org

Mass Spectrometry (MS): While less common than for NMR and IR, ab initio molecular dynamics can be used to simulate fragmentation patterns observed in tandem mass spectrometry. chemrxiv.org This involves simulating the dissociation of the molecule under conditions that mimic the mass spectrometer, providing insights into its fragmentation pathways and helping to interpret experimental mass spectra. chemrxiv.org

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.85 | 7.82 | Aromatic Proton (ortho to Br) |

| ¹³C NMR Chemical Shift (ppm) | 162.7 | 163.1 | Pyrimidine C4 (bonded to Cl) mdpi.com |

| IR Frequency (cm⁻¹) | 1598 | 1596 | C=N Stretching Vibration researchgate.net |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms over time, offering insights into the conformational flexibility and intermolecular interactions of this compound.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov These methods are computationally less demanding than quantum calculations and are suitable for scanning the conformational space of flexible molecules to identify low-energy conformers. nih.gov

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org An MD simulation provides a trajectory of atomic positions, revealing how the molecule flexes, rotates, and changes its conformation in response to its environment (e.g., in a solvent or bound to a protein). nih.govmdpi.com This dynamic picture is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

MD simulations are also used to predict how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor. By analyzing the simulation trajectory, researchers can identify stable intermolecular interactions, like hydrogen bonds or van der Waals contacts, and calculate the energetic contributions of these interactions. nih.gov This information is vital for understanding the forces that govern molecular recognition and binding affinity.

Ligand-Protein Interaction Modeling (Docking and Molecular Dynamics)

To explore the potential of this compound as a therapeutic agent, it is essential to understand how it might interact with a specific protein target. Molecular docking and MD simulations are the primary computational tools for this purpose.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. amazonaws.commdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com The results provide a plausible binding mode and an estimate of the binding affinity. This method is widely used in virtual screening to identify potential drug candidates from large compound libraries. mdpi.comnih.gov

Molecular Dynamics of Ligand-Protein Complexes: Following a docking study, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the binding dynamics. mdpi.comstrath.ac.uk The simulation reveals how the ligand and protein adjust to each other's presence and can highlight key interactions that stabilize the complex. mdpi.com Furthermore, advanced techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. mdpi.com

Identification of Potential Biological Binding Pockets and Sites

The biological activity of a compound is intrinsically linked to its ability to bind to specific macromolecular targets, such as proteins. Identifying the binding pockets and sites where this compound might interact is a primary goal of computational investigation. Molecular docking is a key technique used for this purpose.

In a typical workflow, the three-dimensional structure of this compound is computationally docked against a library of protein structures, particularly those known to be modulated by pyrimidine-containing molecules. Pyrimidine scaffolds are common in kinase inhibitors, making enzymes like Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR) primary targets for investigation. mdpi.comnih.govmdpi.com

The docking process involves systematically sampling conformations of the ligand (the compound) within the active site of the protein. Algorithms then score these poses based on factors like steric complementarity and intermolecular forces. This process can identify potential binding pockets, which are often hydrophobic cavities on the protein surface, sometimes containing key amino acid residues capable of forming specific interactions. For instance, studies on structurally related quinazoline (B50416) and thienopyrimidine compounds have successfully used molecular docking to explore binding within the active sites of Aurora A kinase and FGFR-1, respectively. mdpi.comnih.gov The identification of a favorable binding pocket is the first step in predicting a compound's potential biological function.

Elucidation of Binding Modes and Affinities with Target Proteins

Once a potential binding pocket is identified, computational methods are used to detail the precise binding mode and estimate the binding affinity. This provides a deeper understanding of the interaction's strength and specificity.

Molecular docking simulations can reveal the specific atomic interactions between the ligand and the protein. For a molecule like this compound, these interactions could include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with donor residues (e.g., asparagine, lysine) in the protein's active site. mdpi.com

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The phenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The bromophenyl group can fit into hydrophobic pockets of the target protein, contributing significantly to the binding energy.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction. Lower energy values typically indicate a more stable and favorable binding interaction. For example, docking studies of similar heterocyclic compounds have reported binding affinities ranging from -6.5 to -9.6 kcal/mol for various protein targets. mdpi.comnih.gov To further refine these predictions and assess the stability of the binding pose over time, Molecular Dynamics (MD) simulations can be employed. MD simulations model the dynamic movements of the protein-ligand complex, providing insights into the stability of key interactions. mdpi.com

Table 1: Predicted Binding Interactions and Affinities for a Representative Pyrimidine-Based Inhibitor

In Silico Prediction of Chemical Behavior and Properties

Computational models are essential for predicting the chemical reactivity and stability of this compound, which is crucial for planning synthetic modifications and understanding its persistence.

Reactivity Predictions for Diverse Derivatization Pathways

The structure of this compound features two distinct halogenated sites, offering opportunities for selective derivatization through reactions like Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction). Computational chemistry can predict the relative reactivity of these sites. mdpi.combaranlab.org

Frontier Molecular Orbital (FMO) Theory: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com By analyzing the distribution of the LUMO, which indicates the regions most susceptible to nucleophilic attack, one can predict the regioselectivity of SNAr reactions. Generally, the carbon atom with the largest LUMO coefficient is the most electrophilic and reactive. baranlab.org For chloropyrimidines, the chlorine atom is typically a good leaving group in SNAr reactions.

Reaction Modeling: Quantitative structure-reactivity relationship (QSRR) models can predict reaction rates and selectivity. chemrxiv.org These models often use descriptors calculated from the ground-state wavefunctions, such as the LUMO energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org For cross-coupling reactions, computational models consider factors like the C-X bond dissociation energy (BDE) and the distortion energy required for the metal catalyst's oxidative addition. baranlab.org These calculations can predict whether a Suzuki coupling would occur preferentially at the C-Br bond of the phenyl ring or the C-Cl bond of the pyrimidine ring.

Table 2: Computational Predictions for Chemical Reactivity

Stability and Degradation Pathway Modeling

Understanding how a molecule might degrade under environmental or metabolic conditions is critical. Computational models can simulate degradation pathways and predict a compound's stability.

Reactive molecular dynamics (ReaxFF) simulations can model the thermal decomposition of a molecule by simulating bond breaking and formation at high temperatures. mdpi.com This can reveal the initial steps of degradation and identify the most labile bonds in the structure. For this compound, potential degradation pathways could include hydrolysis of the C-Cl bond or oxidative cleavage of the pyrimidine ring. nih.gov

Furthermore, in silico tools can predict the sites of metabolism (SOMs) by cytochrome P450 enzymes. Software can identify atoms in a molecule that are most likely to undergo metabolic transformations such as hydroxylation, oxidation, or dehalogenation. researchgate.net These predictions help in anticipating the formation of potential metabolites and understanding the compound's pharmacokinetic profile. Modeling can also assess the stability under specific stress conditions, such as heat, light, and humidity, by calculating the activation energies for potential degradation reactions. nih.gov

Medicinal Chemistry Applications and Biological Target Identification

Pyrimidine (B1678525) as a Privileged Scaffold for Therapeutic Development

The pyrimidine ring is a cornerstone of medicinal chemistry, often described as a "privileged scaffold." This status is attributed to its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. Its inherent structural features, being a fundamental component of DNA and RNA, allow pyrimidine derivatives to readily interact with various biological macromolecules such as enzymes and receptors.

The versatility of the pyrimidine core allows for extensive chemical modification at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of pyrimidine-based drugs with a wide array of therapeutic applications, including:

Anticancer agents nih.gov

Antiviral and antimicrobial therapeutics nih.gov

Anti-inflammatory drugs nih.gov

Central nervous system agents nih.gov

The structure of 2-(3-Bromophenyl)-4-chloropyrimidine is a classic example of this scaffold. The 2-phenylpyrimidine (B3000279) motif is a common starting point for inhibitors of various enzymes, particularly protein kinases. The bromine atom on the phenyl ring and the chlorine atom at the 4-position of the pyrimidine serve as key handles for further chemical synthesis and can significantly influence the compound's binding affinity and selectivity for its biological target.

Strategies for Biological Target Identification and Validation of Pyrimidine Derivatives

Identifying the precise molecular target of a compound like this compound is a critical step in drug development. Modern approaches have moved beyond serendipitous discovery to employ systematic and high-throughput methods.

Phenotypic Screening and Target Deconvolution Approaches

A powerful, unbiased method for drug discovery is phenotypic screening. In this approach, a compound is tested for its ability to produce a desired change in a cellular or organismal model of a disease, without prior knowledge of its molecular target. For instance, a library of pyrimidine derivatives could be screened for their ability to halt the proliferation of cancer cells.

Once a "hit" like this compound is identified through a phenotypic screen, the next crucial and often challenging step is target deconvolution —the process of identifying the specific protein or proteins with which the compound interacts to produce its effect. Common techniques include:

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Chemical Proteomics: This involves using modified versions of the compound that can be cross-linked to their targets within living cells, allowing for the isolation and identification of the target protein in its native environment.

Functional Genomics and Proteomics in Target Identification

Genomic and proteomic technologies provide powerful, data-rich approaches to pinpointing drug targets.

Functional Genomics: Techniques like genome-wide association studies (GWAS) can identify genetic variations associated with diseases, pointing toward potential drug targets. For a known compound, genetic methods can be used to find which gene products are essential for its activity.

Expression Proteomics: This method involves treating cells with the compound and then using mass spectrometry to measure changes in the expression levels or post-translational modification states of thousands of proteins. A significant and specific change in a particular protein or pathway can reveal the compound's mechanism of action and primary target.

Hypothesis-Driven Target Validation Methodologies

In contrast to unbiased screening, hypothesis-driven approaches are based on existing knowledge. The structure of this compound, with its 2-phenylpyrimidine core, bears a strong resemblance to many known protein kinase inhibitors. This structural alert would lead researchers to hypothesize that its target is likely a kinase.

This hypothesis can be tested by:

Kinase Panel Screening: The compound is screened against a large panel of hundreds of purified kinases to see which ones it inhibits.

Molecular Docking: Computational models are used to predict how the compound might fit into the active site of a suspected target, such as a specific kinase. For example, docking studies of phenylpyrimidine derivatives have been used to understand their binding to targets like FLT-3 kinase and xanthine (B1682287) oxidase. nih.govhep.com.cnjlu.edu.cn

Cell-Based Target Engagement Assays: These assays confirm that the compound interacts with the hypothesized target in living cells, for instance, by measuring the inhibition of a specific phosphorylation event known to be mediated by the target kinase.

Mechanistic Enzyme and Receptor Inhibition Studies of Pyrimidine Derivatives

Once a target is identified, detailed mechanistic studies are performed to understand precisely how the compound inhibits its function. For pyrimidine derivatives, a significant body of research has focused on their role as enzyme inhibitors, particularly as antagonists of protein kinases.

Aurora Kinase Inhibition Mechanisms

Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play crucial roles in cell division (mitosis). Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The 2,4-disubstituted pyrimidine scaffold is a well-established core for potent Aurora kinase inhibitors. nih.gov

Compounds based on this scaffold typically function as ATP-competitive inhibitors. They bind to the enzyme's active site, the same pocket that ATP occupies, thereby preventing the phosphorylation of downstream substrate proteins. The key interactions often involve:

Hinge-Binding: The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the way adenine (B156593) (from ATP) binds.

Hydrophobic Interactions: The phenyl group, in this case, the 3-bromophenyl moiety, typically occupies a hydrophobic pocket within the active site, contributing to the inhibitor's potency and selectivity. Halogen atoms like bromine can further enhance these interactions. researchgate.net

The selectivity of an inhibitor for Aurora A versus Aurora B is a significant challenge because their ATP-binding sites are very similar. However, subtle differences can be exploited. For example, some inhibitors achieve selectivity by engaging amino acid residues outside the immediate ATP-binding pocket or by stabilizing a specific inactive conformation of the kinase. acs.org

Below is a table summarizing the activity of several representative pyrimidine-based Aurora kinase inhibitors, illustrating the potency that can be achieved with this scaffold.

| Compound Name/ID | Target(s) | Key Activity Metric (IC₅₀/Kᵢ) | Reference |

| AMG 900 | Aurora A, B | IC₅₀: 3 nM (Aurora A), 1 nM (Aurora B) | acs.org |

| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A, B | IC₅₀: 309 nM (Aurora A), 293 nM (Aurora B) | nih.gov |

| CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) | Aurora A, B | Kᵢ: 8.0 nM (Aurora A), 9.2 nM (Aurora B) | nih.gov |

| Compound 28c (Imidazo[4,5-b]pyridine derivative) | Aurora A selective | IC₅₀: 67 nM (Aurora A), 12,710 nM (Aurora B) | acs.org |

This data illustrates the high potency that pyrimidine derivatives can achieve against Aurora kinases, with researchers also successfully designing compounds with high selectivity for one isoform over another. The structural features of this compound make it a plausible candidate for development into such an inhibitor.

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Substituted pyrimidines are a well-established class of compounds that function as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The core mechanism of these inhibitors is their action as ATP-competitive antagonists. They bind to the ATP-binding pocket on the CDK enzyme, preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein. nih.gov This inhibition halts the cell cycle, typically at the G1/S or G2/M transition, thereby preventing cellular proliferation.

The 2-phenylpyrimidine scaffold, which forms the core of this compound, is critical for this activity. Structure-activity relationship (SAR) studies on related series of 2,4,5-trisubstituted pyrimidines have demonstrated that substitutions on the pyrimidine and phenyl rings are key determinants of potency and selectivity. nih.govacs.org For instance, modifications at the C5 position of the pyrimidine ring can enhance selectivity for specific CDKs, such as CDK9 over CDK2. acs.org The 2-anilino group (a phenylamino (B1219803) group) is a common feature in potent CDK inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase's active site. acs.org The 4-chloro substituent on the pyrimidine ring can further modulate binding affinity and metabolic stability.

Table 1: Inhibitory Activity of Representative Pyrimidine-Based CDK Inhibitors

| Compound | Target CDK | IC50 / Kᵢ | Cell Line | Antiproliferative GI50 |

|---|---|---|---|---|

| 12a (4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9/CycT1 | 1 nM (Kᵢ) | HCT-116 | 90 nM |

| 12u (4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9/CycT1 | 7 nM (IC50) | HCT-116 | - |

| Compound 66 (5-chloro-pyrimidine derivative) | CDK6 | 1.1 nM (IC50) | RPMI-8226 | 0.031 µM |

| Compound 66 (5-chloro-pyrimidine derivative) | CDK9 | 3.4 nM (IC50) | RPMI-8226 | 0.031 µM |

| Compound 9s (2,4,5-trisubstituted pyrimidine) | CDK9/CycT1 | 1.9 nM (IC50) | HCT-116 | 0.17 µM |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Mechanisms

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD is a therapeutic strategy for modulating NAE signaling. High-throughput screening has identified pyrimidine-based scaffolds as potent inhibitors of NAPE-PLD. nih.govacs.org

Research into a library of pyrimidine-4-carboxamides identified compounds that inhibit NAPE-PLD with nanomolar potency. nih.gov The mechanism for these pyrimidine derivatives appears to involve binding within the enzyme's large hydrophobic cavity, which normally accommodates the NAPE substrate. acs.org Structure-activity relationship studies revealed that while substitutions at the 2- and 6-positions of the pyrimidine ring are crucial for high potency, the substituent at the R1 position of the carboxamide binds in what is suggested to be a shallow lipophilic pocket. nih.gov

Although this compound lacks the carboxamide group of the most studied inhibitors, its core pyrimidine structure is a key pharmacophore. It is plausible that it could act as a competitive or allosteric inhibitor by occupying a portion of the substrate-binding site or an unidentified allosteric pocket. acs.org Other known NAPE-PLD inhibitors include sulfonamide derivatives and the disinfectant hexachlorophene, indicating that diverse chemical scaffolds can target this enzyme. acs.orgnih.gov

Table 2: Activity of Representative Pyrimidine-Based NAPE-PLD Inhibitors

| Compound | Target | pIC50 | Notes |

|---|---|---|---|

| LEI-401 (pyrimidine-4-carboxamide) | Human NAPE-PLD | 7.14 ± 0.04 | Potent and selective inhibitor. nih.gov |

| Compound 2 (HTS hit) | Human NAPE-PLD | 6.09 ± 0.04 | Initial pyrimidine-4-carboxamide (B1289416) hit. nih.gov |

| Hexachlorophene | NAPE-PLD | ~6 (µM IC50) | Non-pyrimidine inhibitor, noted for neurotoxic effects. acs.org |

Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines (Excluding Clinical Outcomes)

The 2-phenylpyrimidine scaffold is a frequent component of molecules designed for anti-cancer applications due to its ability to inhibit kinases like CDKs. The anti-proliferative activity of such compounds is a direct consequence of their molecular-level inhibition. Halogenated pyrimidine derivatives, in particular, have shown potent activity against various cancer cell lines, including triple-negative breast cancer. nih.gov

Studies on related halogenated pyrrolo[3,2-d]pyrimidines show that the presence and position of halogen atoms significantly enhance cytotoxic potency, often reducing IC50 values into the sub-micromolar range. nih.gov For this compound, both the bromine on the phenyl ring and the chlorine on the pyrimidine ring are expected to contribute to its anti-proliferative effects. These effects are typically evaluated using assays that measure cell viability, such as the MTT or SRB assay, across a panel of cancer cell lines. nih.govnih.gov The selectivity of these compounds is also a key area of investigation, comparing their cytotoxicity in cancer cells versus non-cancerous cell lines. nih.gov

Cellular Pathway Modulation and Signaling Interference

The primary mechanism by which this compound and related compounds are thought to exert their anti-proliferative effects is through the modulation of cellular signaling pathways essential for cancer cell growth and survival. frontiersin.org

As a putative CDK inhibitor, its most direct impact would be on the cell cycle pathway. By inhibiting CDK4/6 and CDK2, it would prevent the phosphorylation of the Rb protein. nih.gov This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for S-phase entry, thus blocking cell cycle progression. nih.gov

Furthermore, inhibition of CDK9 by pyrimidine derivatives can suppress global transcription by preventing the phosphorylation of RNA Polymerase II. acs.org This leads to a decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, which can sensitize cancer cells to apoptosis. nih.gov Beyond CDKs, pyrimidine-based anti-cancer agents can interfere with other critical signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which regulate proliferation, survival, and metastasis. frontiersin.orgnih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A direct consequence of inhibiting key CDKs is the induction of cell cycle arrest. nih.gov By blocking the transition between cell cycle phases (e.g., G1 to S, or G2 to M), pyrimidine-based inhibitors prevent cancer cells from completing the division process. nih.gov This arrest can be a stable state or a prelude to programmed cell death (apoptosis).

When cell cycle arrest is prolonged or occurs in the context of other cellular stress induced by the compound, cells can trigger the intrinsic apoptotic pathway. nih.gov The inhibition of CDK9, for example, reduces the expression of the anti-apoptotic protein Mcl-1, tipping the cellular balance in favor of pro-apoptotic proteins like BAX and BAK. nih.govacs.org This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-3), which execute the apoptotic program. taylorandfrancis.com Evidence of apoptosis in cell culture includes DNA fragmentation, nuclear condensation, and the externalization of phosphatidylserine (B164497) on the cell surface. nih.gov Studies on related pyrimidine inhibitors have confirmed their ability to induce apoptosis in various cancer cell lines, supporting this as a key component of their anti-proliferative mechanism. nih.govnih.gov